B1579268 5-Methyl-DL-tryptophan

5-Methyl-DL-tryptophan

Cat. No.: B1579268
M. Wt: 218.25
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Tryptophan Analog

As a structural analog of tryptophan, 5-Methyl-DL-tryptophan mimics the natural amino acid, enabling it to interact with enzymes and regulatory proteins that normally bind to tryptophan. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . This mimicry is central to its scientific utility. For instance, it can act as a competitive inhibitor of tryptophan biosynthesis by binding to key regulatory enzymes like anthranilate synthase. This action effectively tricks the cell into sensing an abundance of tryptophan, thereby shutting down its own production.

Furthermore, 5-MT can influence other tryptophan-dependent pathways. It has been shown to be a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, which can lead to altered serotonin levels. This property makes it a valuable compound for studying the intricate regulation of neurotransmitter production.

Significance in Biochemical and Genetic Investigations

The ability of this compound to interfere with tryptophan metabolism has made it an invaluable tool for a variety of biochemical and genetic studies.

Key Research Applications:

Selection of Genetic Mutants: 5-MT is widely used to select for mutants that are resistant to its inhibitory effects. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk These resistant mutants often possess alterations in the regulation of the tryptophan biosynthetic pathway, such as enzymes that are less sensitive to feedback inhibition. nih.gov This has been a powerful technique in organisms ranging from bacteria and yeast to plants. nih.govnih.govtandfonline.com For example, it has been used to select for genetic mutants of Methanococcus voltae and to study tryptophan biosynthesis in various organisms. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Studying Gene Regulation: In Escherichia coli, 5-MT acts as a corepressor of the trp repressor, playing a role in regulating the expression of the trp operon. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This allows researchers to investigate the mechanisms of gene repression and derepression.

Investigating Metabolic Pathways: By inhibiting specific enzymes, 5-MT helps to elucidate the steps and regulatory points within the tryptophan biosynthetic pathway. nih.gov It inhibits the synthesis of anthranilate compounds, which are the initial steps in tryptophan biosynthesis in organisms like Neurospora crassa. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Probing Tryptophan Transport: Studies have used 5-MT to investigate the transport of tryptophan and its analogs across cell membranes. asm.org

Modulating Gut Microbiota: Research has indicated that 5-MT can ameliorate colitis by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Overview of Research Paradigms and Model Systems

The utility of this compound extends across a wide array of research paradigms and model organisms.

Model Systems and Research Approaches:

Model SystemResearch FocusKey Findings
Escherichia coli Gene regulation, tryptophan operon5-MT acts as a corepressor of the trp repressor. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Saccharomyces cerevisiae Feedback inhibition, enzyme regulation5-MT acts primarily through feedback inhibition of anthranilate synthase. nih.gov
Plants (Datura innoxia, Oats) Selection of resistant mutants, enzyme inhibitionResistant cell lines show altered anthranilate synthase and overproduce tryptophan. nih.gov 5-MT inhibits the induction of anthranilate synthase activity. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Methanococcus voltae Selection of genetic mutantsUsed to isolate mutants with altered tryptophan biosynthesis. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
Drosophila melanogaster Aging and metabolismTreatment with 5-MT has been shown to prolong lifespan. tandfonline.com
Bacteria (Brevibacterium flavum, Corynebacterium acetoglutamicum) Production of L-tryptophan5-MT-resistant mutants can be engineered to overproduce L-tryptophan. tandfonline.comtandfonline.com

A common research paradigm involves inducing mutations in a population of cells and then selecting for individuals that can grow in the presence of inhibitory concentrations of 5-MT. nih.gov These resistant mutants are then analyzed to understand the genetic and biochemical basis of their resistance, which often reveals insights into the normal regulation of the tryptophan pathway. nih.govasm.org Another approach is to use 5-MT to create auxotrophic mutants, which require tryptophan for growth and are valuable tools in genetic studies. nih.govscience.gov

Enantiomeric Forms and Differential Biological Activities

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: 5-Methyl-L-tryptophan and 5-Methyl-D-tryptophan. These stereoisomers can exhibit different biological activities. cymitquimica.com

While much of the research has been conducted using the DL-racemic mixture, studies that differentiate between the enantiomers have revealed specific roles. For instance, in some enzymatic reactions, one enantiomer may be a more potent inhibitor or a preferred substrate over the other. rsc.org Biochemical investigations with certain enzymes have shown that they can accept both L-tryptophan derivatives and D-tryptophan derivatives, including the different forms of methyl-dl-tryptophan. nih.gov

The differential activity of enantiomers is a critical consideration in detailed biochemical studies, as the biological effects observed with the racemic mixture may be attributable to one specific form or a combination of their activities. rsc.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is a technique used to separate and analyze the enantiomers of tryptophan derivatives like 5-methyltryptophan. nih.gov

Properties

Molecular Weight

218.25

Origin of Product

United States

Synthetic Methodologies for 5 Methyl Dl Tryptophan and Its Derivatives in Research

Classical Chemical Synthesis Approaches

The foundational methods for synthesizing 5-Methyl-DL-tryptophan rely on established principles of organic chemistry. These approaches, while traditional, offer robust and versatile routes to the target compound and its analogs.

Indole (B1671886) Ring Methylation Techniques

A key step in the synthesis of this compound is the introduction of a methyl group at the 5-position of the indole ring. One of the earliest and most referenced methods for this transformation was developed by Jackman and Archer in 1946. asm.org This approach involves the direct methylation of the tryptophan indole ring. Typically, this is achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst, such as aluminum chloride.

The reaction conditions must be carefully controlled to ensure selective methylation at the desired C-5 position and to prevent side reactions. The indole nucleus can be susceptible to polymerization under acidic conditions, and therefore, non-acidic nitrating agents are sometimes employed for other substitutions. bhu.ac.in For C-metallated indoles, the acidic N-hydrogen must first be substituted or protected to allow for lithiation at the C-2 position. bhu.ac.in

Protection and Derivatization Strategies for Synthesis

To achieve the selective synthesis of this compound, the amino and carboxylic acid groups of the parent tryptophan molecule must be protected. This prevents them from participating in unwanted side reactions during the indole ring methylation process. Common protecting groups for the amino group include acyl groups, while the carboxylic acid is often protected as an ester. Following the successful methylation of the indole ring, these protecting groups are removed to yield the final product.

Derivatization of this compound is also crucial for creating a diverse range of analogs for research purposes. For instance, N-methylated derivatives can be synthesized through methods like β-C–H-activation. chim.it These strategies allow for the systematic modification of the molecule to probe its structure-activity relationships.

Enzymatic Synthesis of Tryptophan Analogs for Research

Enzymatic synthesis offers a powerful and highly selective alternative to classical chemical methods for producing tryptophan analogs. Biocatalysts, such as tryptophan synthase (TrpS), can be harnessed to create specific isomers of substituted tryptophans. chim.it

The enzyme tryptophan synthase is composed of two subunits, TrpA and TrpB. TrpA catalyzes the conversion of indole-3-glycerol phosphate (B84403) to indole, while TrpB facilitates the reaction between indole and L-serine to form tryptophan. chim.it By using a mutated, standalone TrpB subunit, researchers can synthesize 5-substituted tryptophans from various indole derivatives. chim.it For example, a mutated variant from Thermotoga maritima has shown high activity for synthesizing 5-bromoindole. chim.it

Another enzymatic approach involves the use of tryptophanase, which can catalyze the coupling of methylated indole moieties with S-methyl-L-cysteine to produce various methyl-L-tryptophan isotopomers. researchgate.net Additionally, studies have demonstrated the one-pot enantioselective synthesis of tryptophan derivatives using enzymes from sources like turnips. sigmaaldrich.comsigmaaldrich.com Bacteria capable of hydrolyzing DL-5-indolylmethylhydantoin to L-tryptophan have also been isolated, offering a pathway for the enzymatic production of L-tryptophan from a racemic precursor. tandfonline.com

Radiochemical Synthesis for Research Tracers

The synthesis of radiolabeled analogs of this compound is essential for their use as tracers in non-invasive imaging techniques and metabolic studies. These methods involve the incorporation of radioisotopes into the molecule, allowing for its detection and quantification in biological systems.

Synthesis of Fluorinated Analogs for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful imaging modality that utilizes radiotracers to visualize and measure metabolic processes in the body. Fluorine-18 ([¹⁸F]) is a commonly used positron-emitting radionuclide due to its favorable half-life. The synthesis of [¹⁸F]-labeled 5-methyltryptophan analogs has been a focus of research for developing new PET imaging agents, particularly for cancer. nih.govnih.gov

One approach involves the direct radiofluorination of a precursor molecule. nih.govresearchgate.net For example, 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT) has been synthesized with high radiochemical purity. nih.govresearchgate.net Different synthetic strategies exist, with some involving fewer steps but harsher deprotection conditions, while others have more steps but milder deprotection. nih.gov Copper-catalyzed reactions have been adapted for the synthesis of these tracers. nih.gov Recent developments include the use of photoredox radiofluorination to access novel tryptophan-based PET agents. researchgate.net These methods have successfully produced [¹⁸F]-labeled analogs with good tumor uptake in preclinical models. researchgate.net

RadiotracerSynthesis MethodRadiochemical Yield (Decay Corrected)Radiochemical Purity
5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT)Copper-catalysed radiofluorination10.9% - 14.9%>97%
5-[¹⁸F]Fluoro-1-methyl-L-tryptophan (5-[¹⁸F]F-N-MT)Copper-catalysed radiofluorination11.2%High
[¹⁸F]T13 (4-F-5-OMe-l-tryptophan)Photoredox radiofluorination2.6 ± 0.5% to 32.4 ± 4.1%>98.0%

Incorporation of Isotopes for Metabolic Tracing Studies in Research

Stable isotopes, which are non-radioactive, are invaluable tools for tracing the metabolic fate of molecules in biological systems. thermofisher.comcreative-proteomics.com By replacing atoms in this compound with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the compound and its metabolites using mass spectrometry. thermofisher.comnih.gov

This technique, known as stable isotope labeling, allows for the detailed investigation of metabolic pathways. creative-proteomics.com For example, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" amino acids, allowing for the quantitative analysis of protein expression and metabolic flux. creative-proteomics.com Enzymatic methods are also employed to synthesize specifically labeled isotopomers. For instance, tryptophanase can be used to create deuterium-labeled tryptophan derivatives by coupling halogenated indoles with S-methyl-l-cysteine in a deuterated medium. researchgate.net These labeled compounds are crucial for understanding the biochemical transformations that this compound undergoes within a cell or organism. nih.gov

Stereoselective Synthesis and Resolution of Enantiomers for Research Applications

The biological activity of tryptophan analogs is often stereospecific, meaning that the L- and D-enantiomers can have vastly different effects and metabolic fates. Consequently, the ability to obtain enantiomerically pure forms of 5-methyltryptophan is crucial for detailed pharmacological, biochemical, and metabolic studies. Researchers employ two primary strategies to achieve this: direct stereoselective synthesis of a single enantiomer or the resolution of a racemic mixture (like this compound) into its constituent enantiomers.

Asymmetric synthesis aims to create a specific stereoisomer directly, often employing chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to control the stereoselective formation of the desired product.

Schöllkopf Method: The Schöllkopf chiral auxiliary, specifically using reagents like (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully utilized for the asymmetric synthesis of various tryptophan analogues. nih.govacs.org This method involves the regioselective lithiation of the chiral auxiliary to form a lithium enolate, which then reacts with a suitable electrophile to produce an adduct with high diastereoselectivity. nih.govacs.org Subsequent mild acid hydrolysis yields the desired α-substituted amino acid methyl ester. nih.gov

Strecker Synthesis: A chiral auxiliary-facilitated Strecker amino acid synthesis provides another robust route. This approach has been used to generate various indole-substituted (S)-tryptophans, including a 5-methyl derivative, from the corresponding indole aldehydes. researchgate.net The process involves the use of a chiral amine, such as (S)-methylbenzylamine, which allows for the chromatographic separation of the resulting diastereomeric α-amino amide intermediates. researchgate.net

Chiral Imidazolidinones: Chiral glycine (B1666218) equivalents, such as 2-tert-butylimidazolidin-4-ones derived from L-tryptophan, can be used for the stereospecific synthesis of α-methylated amino acids. researchgate.net The enolate of the cis-2,5-disubstituted imidazolidinone can be methylated with methyl iodide, and subsequent hydrolysis yields enantiomerically pure α-methyl-L-tryptophan. researchgate.net

Resolution techniques are employed to separate the D- and L-enantiomers from a racemic mixture of this compound.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers.

Cinchona Alkaloid-Based CSPs: A zwitterionic CSP derived from a Cinchona alkaloid has proven highly effective for the enantiomeric separation of this compound and other monosubstituted tryptophan derivatives. nih.gov The CHIRALPAK® ZWIX(+) column, for instance, provides excellent separation and resolution. nih.govdaicelchiral.com Research indicates that the introduction of an electron-donating methyl group at the 5-position of the indole ring enhances enantiomer recognition by this type of CSP compared to unsubstituted tryptophan. nih.gov

The table below summarizes the chromatographic parameters for the successful resolution of this compound enantiomers using a CHIRALPAK® ZWIX(+) column. daicelchiral.com

ParameterValue
Column CHIRALPAK ZWIX(+) (3 x 150 mm, 3 µm)
Mobile Phase 50mM formic acid + 25mM diethylamine (B46881) in methanol (B129727) / water = 80 / 20
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV-VIS 254 nm
Retention Time (Rt) 1 3.0 min
Retention Time (Rt) 2 3.9 min
Alpha Value (α) 1.63
Resolution (Rs) 4.74

Other CSPs: Other types of CSPs have also been examined for the resolution of tryptophan analogues. These include cyclodextrin-based phases and polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate). researchgate.netresearchgate.net

Enzymatic Resolution: This method leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. This process is known as kinetic resolution.

For example, the enzyme L-aminoacylase (EC 3.5.1.14) is used in the synthesis of enantiomerically pure tryptophan derivatives like 6-chloro-L-tryptophan. nih.gov The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer of a racemic N-acetyl-DL-amino acid mixture, leaving the N-acetyl-D-amino acid unreacted. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be separated. This principle is applicable to the resolution of this compound.

Molecular and Cellular Mechanisms of 5 Methyl Dl Tryptophan Action

Enzymatic Inhibition and Regulation of Biosynthetic Pathways

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506), converting L-tryptophan to 5-hydroxytryptophan (5-HTP) frontiersin.orgyoutube.com. While various tryptophan analogs are known to act as competitive inhibitors of TPH by binding to the tryptophan substrate pocket, extensive research has not yielded specific evidence demonstrating that 5-Methyl-DL-tryptophan acts as a competitive inhibitor of this enzyme nih.govbenthamopenarchives.comresearchgate.netmedchemexpress.com. Kinetic analyses and co-crystal structures have elucidated the inhibitory mechanisms of other analogs, but similar data for this compound is not presently available in the reviewed scientific literature.

This compound (5-MT) functions as a tryptophan analog and exerts significant regulatory effects on the tryptophan biosynthetic pathway through feedback inhibition of key enzymes, most notably anthranilate synthase (AS). zellbio.eusigmaaldrich.com This enzyme catalyzes the first committed step in tryptophan biosynthesis.

In the yeast Saccharomyces cerevisiae, 5-MT has been shown to act primarily through the feedback inhibition of anthranilate synthase. nih.gov Wild-type strains of S. cerevisiae exhibit only a slight reduction in growth rate in the presence of 5-MT, which is partly due to low uptake of the analog. However, even at low intracellular concentrations, 5-MT effectively inhibits AS, which in turn leads to a derepression (increase in activity) of the tryptophan-biosynthetic enzymes as the cell perceives a state of tryptophan starvation. nih.gov In contrast, certain 5-MT-sensitive mutant strains of yeast display altered feedback sensitivity of their anthranilate synthase, making them more susceptible to the inhibitory effects of the tryptophan analog. nih.gov

Similar mechanisms have been observed in plants. In rice (Oryza sativa), mutant lines resistant to 5-MT have been developed. These resistant lines often possess a mutated anthranilate synthase that is insensitive to feedback inhibition by both tryptophan and its analog, 5-MT. This insensitivity leads to the overproduction of tryptophan.

Table 1: Effect of 5-Methyl-tryptophan on Anthranilate Synthase (AS) Activity
Organism/StrainEffect of 5-MT on AS ActivityResulting PhenotypeReference
Saccharomyces cerevisiae (Wild-Type)Feedback inhibitionSlight growth reduction; derepression of tryptophan biosynthetic enzymes nih.gov
Saccharomyces cerevisiae (5-MT-sensitive mutant)Enhanced feedback inhibitionHigh sensitivity to 5-MT; growth arrest nih.gov
OatsInhibits elicitor-induced AS activitySuppression of defense-related tryptophan metabolite production sigmaaldrich.com
Neurospora crassaInhibits anthranilate synthesisInhibition of the tryptophan biosynthesis pathway sigmaaldrich.com

Gene Regulation and Repression Mechanisms

In prokaryotic systems such as Escherichia coli, the biosynthesis of tryptophan is regulated at the genetic level by the trp operon. This operon is a classic example of a repressible system, where the end product of the pathway, tryptophan, acts as a corepressor. The trp repressor protein, encoded by the trpR gene, is constitutively expressed but is inactive on its own. When tryptophan levels are high, tryptophan binds to the repressor protein, activating it. This repressor-corepressor complex then binds to the operator region of the trp operon, physically blocking RNA polymerase from transcribing the structural genes required for tryptophan synthesis. frontiersin.org

5-Methyl-tryptophan, as an analog of tryptophan, can mimic the natural corepressor. zellbio.eusigmaaldrich.com It binds to the inactive trp repressor protein, inducing a conformational change that activates it. The activated repressor, now bound to 5-MT, recognizes and binds to the trp operator sequence. This binding effectively represses the transcription of the operon, shutting down the synthesis of tryptophan biosynthetic enzymes. However, unlike tryptophan, 5-Methyl-tryptophan cannot be incorporated into proteins. This leads to a state of pseudo-starvation, where the cell ceases tryptophan production despite the absence of usable tryptophan, ultimately inhibiting bacterial growth.

In eukaryotic organisms, the regulation of tryptophan biosynthesis is more complex than the operon model in prokaryotes, but this compound still plays a significant role in modulating gene expression.

In Saccharomyces cerevisiae, the presence of a low concentration of 5-MT leads to an increase in the activity of tryptophan-biosynthetic enzymes. nih.gov This occurs because the feedback inhibition of anthranilate synthase by 5-MT signals a false state of tryptophan deficiency to the cell, triggering a derepression of the relevant biosynthetic genes. However, specific classes of 5-MT-sensitive mutants have been identified that have altered regulatory mechanisms. These mutants fail to exhibit this increase in enzyme activities in the presence of 5-MT, indicating a disruption in the normal gene regulatory response to the tryptophan analog. nih.gov Some of these regulatory mutants also show an inability to derepress enzymes in other amino acid pathways, such as those for histidine and arginine, suggesting a more general role of the affected regulatory components. nih.gov

In plants, resistance to 5-MT is a common selection method for identifying mutants that overproduce tryptophan. As discussed, these resistant plants often have mutations in the gene for anthranilate synthase, making the enzyme insensitive to feedback inhibition. This resistance directly alters the expression and activity levels of the tryptophan biosynthetic pathway. For instance, 5-MT resistant rice mutants not only show altered anthranilate synthase activity but also exhibit changes in the transcription levels of genes like the one encoding the tryptophan synthase beta chain. This demonstrates that 5-MT can be a powerful tool to study and manipulate gene expression in the tryptophan pathway in eukaryotic models.

Table 2: Summary of Gene Regulation by 5-Methyl-tryptophan in Eukaryotic Models
OrganismMechanism/ObservationConsequenceReference
Saccharomyces cerevisiae (Wild-Type)Feedback inhibition of AS signals Trp deficiencyDerepression (increased activity) of tryptophan biosynthetic enzymes nih.gov
Saccharomyces cerevisiae (Class III 5-MT-sensitive mutant)Altered regulation of biosynthetic enzymesFailure to increase enzyme activities in response to 5-MT or Trp starvation nih.gov
Rice (Oryza sativa) (5-MT resistant mutant)Mutation leading to feedback-insensitive AS; differential expression of downstream genesOverproduction of tryptophan; altered amino acid content youtube.com

Interaction with Amino Acid Transport Systems

The cellular uptake and efflux of amino acids are critical processes governed by a variety of transport systems. Tryptophan and its analogs, including this compound, are known to interact with these transporters, influencing cellular availability and subsequent metabolic and signaling events.

Substrate Recognition by Specific Transporters (e.g., ATB0,+)

The amino acid transporter ATB0,+ (SLC6A14) is an Na+/Cl−-coupled transporter with broad substrate specificity, capable of transporting 18 of the 20 proteinogenic amino acids. researchgate.netfrontiersin.org Its expression is notably upregulated in several types of cancer, making it a subject of interest for therapeutic targeting. researchgate.net ATB0,+ recognizes and transports tryptophan with high affinity. researchgate.net

Experimental studies using tryptophan derivatives have shed light on the substrate recognition mechanisms of ATB0,+. For instance, 1-methyl-DL-tryptophan has been identified as a transportable substrate for ATB0,+. researchgate.net In contrast, another derivative, α-methyl-DL-tryptophan, acts as a potent inhibitor or blocker of the transporter's function, but is not transported itself. researchgate.net While extensive research has been conducted on these related tryptophan analogs, specific studies detailing the direct interaction and transport kinetics of this compound with the ATB0,+ transporter are not prominently featured in available research. However, the known interactions of other methylated tryptophan compounds suggest that modifications to the tryptophan structure significantly influence recognition and translocation by transporters like ATB0,+.

Impact on Cellular Amino Acid Homeostasis in Experimental Models

The interaction of tryptophan analogs with transport systems and metabolic enzymes can significantly alter the balance of amino acids within cells and systemically. In plant models, resistance to 5-methyltryptophan (5MT) has been linked to alterations in tryptophan biosynthesis, leading to changes in amino acid pools. In 5MT-resistant rice mutant lines, an enhanced accumulation of storage proteins and various amino acids was observed. nih.gov Compared to control seeds, the total amino acid content in these mutant lines was 2.4- to 3.5-fold higher. nih.gov Notably, significant increases were seen for tryptophan, phenylalanine, and tyrosine, which are all synthesized via the shikimate pathway. nih.gov

In animal models, other methylated tryptophan analogs have also been shown to disrupt amino acid homeostasis. Treatment of obese mice with α-Methyl-L-tryptophan (α-MLT), a known blocker of the ATB0,+ transporter, resulted in a significant decrease in the plasma levels of a range of amino acids. nih.gov In wild-type mice on a high-fat diet, α-MLT treatment reduced plasma levels of serine, glutamine, glycine (B1666218), tryptophan, and ornithine. nih.gov A broader spectrum of amino acids was affected in ob/ob mice, with the most pronounced decrease observed in tryptophan levels. nih.gov These findings demonstrate that tryptophan derivatives can profoundly impact cellular and systemic amino acid concentrations by interfering with transport and/or metabolic pathways.

Table 1: Impact of Methylated Tryptophan Analogs on Amino Acid Levels in Experimental Models
CompoundExperimental ModelObserved Effect on Amino Acid LevelsSpecific Amino Acids Affected
5-Methyltryptophan (5MT)Resistant Rice Mutant LinesIncreased total amino acid content (2.4 to 3.5-fold)Tryptophan, Phenylalanine, Tyrosine nih.gov
α-Methyl-L-tryptophan (α-MLT)Mice on High-Fat DietDecreased plasma amino acid levelsSerine, Glutamine, Glycine, Tryptophan, Ornithine nih.gov
α-Methyl-L-tryptophan (α-MLT)ob/ob MiceDecreased plasma amino acid levelsTaurine, Aspartate, Serine, Asparagine, Glutamine, Glycine, Alanine, Phenylalanine, Tryptophan, Proline, Ornithine nih.gov

Modulation of Signaling Pathways in Model Systems

Beyond its role in metabolic pathways, this compound and related compounds can modulate critical intracellular signaling cascades, influencing inflammatory responses and cellular fate.

Influence on TLR4/MyD88/NF-κB Pathway in Experimental Contexts

The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses. The canonical pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory cytokines.

In a preclinical model of colitis, this compound (5-MT), identified as a metabolite from Angelica sinensis polysaccharides, was found to exert anti-inflammatory effects by modulating the TLR4/MyD88/NF-κB signaling pathway. This modulation was associated with an amelioration of colitis, suggesting that 5-MT can suppress inflammatory signaling through this key innate immune cascade.

Interplay with Kynurenine (B1673888) Pathway Enzymes (e.g., Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO)) in Preclinical Studies

The catabolism of tryptophan is predominantly carried out through the kynurenine pathway, which is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). ed.ac.ukmdpi.comwikipedia.org These enzymes are crucial in immune regulation, and their activity is a focus of research in oncology and inflammatory diseases. mdpi.comnih.gov

Preclinical studies have extensively documented the interaction of various methylated tryptophan analogs with these enzymes.

Indoleamine 2,3-dioxygenase (IDO): The compound 1-methyl-tryptophan (1-MT) is a well-characterized inhibitor of the IDO pathway. nih.govnih.gov Its administration has been shown to reverse immune tolerance in various contexts, highlighting the role of IDO in suppressing T-cell responses. nih.gov

Tryptophan 2,3-dioxygenase (TDO): In contrast, α-methyl-tryptophan has been shown to enhance TDO activity. nih.gov This non-metabolizable analog increases and sustains TDO protein levels, leading to greater tryptophan degradation. nih.gov It is suggested to bind to non-catalytic "exosites" on the TDO enzyme, which regulates the enzyme's stability. nih.gov

While the interactions of 1-methyl- and α-methyl-tryptophan with kynurenine pathway enzymes are well-studied, the direct effect of This compound on IDO and TDO is less defined in the available literature. However, research in plant and microbial systems shows that this compound acts as a feedback inhibitor of anthranilate synthase, a key regulatory enzyme in the tryptophan biosynthesis pathway. nih.govnih.gov This indicates that this compound can indeed interact with enzymes central to tryptophan metabolism, although its specific interplay with the catabolic enzymes IDO and TDO in preclinical models requires further elucidation.

Table 2: Effects of Methylated Tryptophan Isomers on Key Tryptophan Metabolic Enzymes in Preclinical Studies
CompoundEnzymePathwayObserved Effect
1-Methyl-tryptophan (1-MT)Indoleamine 2,3-dioxygenase (IDO1)Kynurenine (Catabolism)Inhibition nih.govnih.gov
α-Methyl-tryptophanTryptophan 2,3-dioxygenase (TDO)Kynurenine (Catabolism)Stabilization / Increased Activity nih.gov
This compound (5MT)Anthranilate SynthaseTryptophan (Biosynthesis)Feedback Inhibition nih.govnih.gov

Research Applications and Biological Investigations of 5 Methyl Dl Tryptophan

Genetic and Mutational Studies in Microorganisms

5-Methyl-DL-tryptophan has been instrumental in elucidating the genetic and regulatory mechanisms of the tryptophan biosynthetic pathway in a range of microorganisms. By acting as a selective agent, it has enabled the isolation and characterization of mutants with altered tryptophan metabolism.

The toxic effect of 5-MT on wild-type microorganisms, which is often due to feedback inhibition of key enzymes in the tryptophan pathway, provides a strong selective pressure for the isolation of resistant mutants. nih.gov These resistant strains frequently harbor mutations that lead to an overproduction of tryptophan.

In the yeast Saccharomyces cerevisiae, mutants resistant to 5-MT have been isolated and categorized into different classes. nih.gov These include strains with altered anthranilate synthase activity, increased uptake of the analog, or modified regulation of the tryptophan biosynthetic enzymes. nih.gov Similarly, in the bacterium Aureobacterium flavescens, mutants resistant to 5-methyl-tryptophan were isolated to improve L-tryptophan production. nih.gov The development of resistance is often a stepwise process, with mutants showing increased resistance and tryptophan production after multiple rounds of selection. nih.gov In the green alga Chlamydomonas reinhardtii, mutations conferring resistance to 5-methyl anthranilic acid, a precursor to 5-MT, have been identified and mapped to several different genetic loci. nih.gov

MicroorganismMethod of Mutant SelectionPhenotype of Resistant MutantsReference
Saccharomyces cerevisiaeGrowth on media containing 5-MTAltered anthranilate synthase, elevated 5-MT uptake, or altered enzyme regulation nih.gov
Aureobacterium flavescensStepwise selection on increasing concentrations of 5-MT and p-fluorotryptophanOverproduction of L-tryptophan nih.gov
Chlamydomonas reinhardtiiSelection on media containing 5-methyl anthranilic acidResistance to the analog, some with slower growth rates nih.gov
Escherichia coliSelection for resistance to 5-methyltryptophanAltered sensitivity to tryptophan analogs researchgate.net

Mutants resistant to 5-MT are invaluable for studying the regulation of the tryptophan biosynthesis pathway. A primary mechanism of 5-MT's action is the feedback inhibition of anthranilate synthase, the first enzyme in the pathway. nih.gov Therefore, resistant mutants often possess a mutated anthranilate synthase that is less sensitive to feedback inhibition by tryptophan or its analogs. nih.gov

In Saccharomyces cerevisiae, the use of 5-MT has helped to demonstrate that this analog acts primarily through feedback inhibition of anthranilate synthase. nih.gov Studies of 5-MT sensitive mutants have further clarified the regulatory roles of different components of the tryptophan pathway. nih.gov For instance, some sensitive mutants fail to show the typical derepression of tryptophan biosynthetic enzymes in the presence of 5-MT or during tryptophan starvation, indicating a defect in the regulatory mechanism. nih.gov Research in Escherichia coli has also utilized 5-MT to identify mutations that lead to enhanced sensitivity to this and other tryptophan analogs, providing insights into the components that interact with these compounds. researchgate.net

The application of this compound extends to a diverse range of microorganisms, including archaebacteria and fungi, facilitating genetic and metabolic studies.

Methanococcus voltae : In this archaebacterium, this compound has been used as a selective agent to isolate resistant mutants. nih.govsigmaaldrich.com This has been a crucial part of developing a genetic transformation system for this organism, allowing for the study of gene function and regulation in Archaea. nih.gov

Neurospora crassa : In this filamentous fungus, the tryptophan biosynthetic pathway has been a model for studying gene-enzyme relationships. While direct studies using 5-MT for mutant selection are less detailed in the provided context, the broader research on tryptophan metabolism in Neurospora crassa has laid the groundwork for understanding how analogs like 5-MT could be used to dissect this pathway. uoregon.edu

Saccharomyces cerevisiae : As previously mentioned, 5-MT has been extensively used in this yeast species to study the regulation of tryptophan biosynthesis. nih.govnih.gov The isolation of both resistant and sensitive mutants has allowed for a detailed characterization of the roles of anthranilate synthase and other regulatory elements in controlling the flow of metabolites through the pathway. nih.gov

Plant Biology Research

In plant biology, this compound has been employed to investigate stress responses and to select for plant lines with enhanced nutritional value.

Tryptophan is a precursor to a wide range of important plant compounds, including the growth hormone auxin and various secondary metabolites involved in defense and stress responses. nih.govmdpi.com By perturbing tryptophan metabolism, 5-MT can be used to study how plants respond to metabolic stress and to understand the interplay between primary and secondary metabolism. For example, 5-methyl-tryptophan has been shown to inhibit the induction of anthranilate synthase activity by elicitors in oats, suggesting a role in modulating defense responses. Furthermore, understanding the regulation of tryptophan biosynthesis is crucial, as this pathway is linked to the production of abscisic acid (ABA), a key hormone in abiotic stress responses. nih.gov

The selection of plant lines resistant to 5-MT has been a successful strategy for developing crops with increased levels of free tryptophan, an essential amino acid for human and animal nutrition.

Rice (Oryza sativa) : Researchers have selected for rice mutants resistant to 5-methyltryptophan. nih.gov One such mutant, selected from mutagenized seeds, was found to be heterozygous for a dominant resistance gene. nih.gov Homozygous resistant plants contained significantly higher levels of total free amino acids, with particularly dramatic increases in tryptophan, phenylalanine, and histidine. nih.gov Molecular characterization of 5-MT resistant rice lines has revealed point mutations in the anthranilate synthase (ASA) gene, leading to an enzyme that is insensitive to feedback inhibition. nih.gov This results in the over-accumulation of tryptophan. nih.govsigmaaldrich.com

Oats (Avena sativa) : The use of 5-methyl-tryptophan has been documented in studies on oat elicitor responses, where it was shown to inhibit the induction of anthranilate synthase activity. This indicates its utility in dissecting the regulation of tryptophan-derived secondary metabolite pathways in this crop.

Plant SpeciesMethod of SelectionGenetic Basis of ResistanceImpact on Amino Acid ContentReference
Rice (Oryza sativa)Selection of mutagenized seeds on 5-MT containing mediumDominant mutation in a gene, likely anthranilate synthase8.5-fold increase in free tryptophan nih.gov
Rice (Oryza sativa)EMS mutagenesis and selection on 5-MTPoint mutations in the anthranilate synthase (OsASA) gene20-fold higher tryptophan content nih.gov

Studies on Plant Growth Regulation and Phytohormone Pathways

This compound (5-MT) serves as a critical tool in plant biology for investigating the biosynthesis of auxin, a key phytohormone. As a tryptophan analog, 5-MT can inhibit the synthesis of tryptophan itself. This characteristic is particularly useful in genetic studies of plants, such as Arabidopsis thaliana. Researchers utilize 5-MT to screen for and identify mutants that exhibit hypersensitivity to this compound. Such hypersensitivity is often an indicator of a defect in the tryptophan-dependent pathways of indole-3-acetic acid (IAA) synthesis, the primary auxin in most plants.

For instance, the transport inhibitor response2 (tir2) mutant in Arabidopsis has been shown to be hypersensitive to 5-methyl-tryptophan. This observation, coupled with the fact that the mutant's phenotype can be rescued by the application of the auxin biosynthetic intermediate indole-3-pyruvic acid (IPA) and IAA, strongly suggests a disruption in the IPA auxin biosynthetic pathway. This approach allows for the elucidation of genes and enzymes, such as tryptophan aminotransferases, that are crucial for normal plant development and growth regulation.

Furthermore, studies on 5-MT resistant rice lines have demonstrated that mutations in genes like the alpha unit of anthranilate synthase can lead to insensitivity to feedback inhibition by tryptophan analogs, resulting in significantly higher tryptophan content in the plants. nih.gov These investigations highlight the intricate regulatory mechanisms of phytohormone pathways and the utility of this compound in dissecting these complex processes.

Preclinical Neuroscience Research and Neurotransmitter System Studies

In the central nervous system, the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a two-step process initiated from the essential amino acid L-tryptophan. youtube.com The first and rate-limiting step is the conversion of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Subsequently, 5-HTP is converted to serotonin. While tryptophan is the natural precursor, analogs such as this compound are utilized in research to probe this pathway.

Studies in model organisms like Saccharomyces cerevisiae have shown that 5-methyl-tryptophan can act on the tryptophan biosynthetic pathway, primarily through feedback inhibition of anthranilate synthase. nih.gov In the context of neuroscience, while much of the research has focused on the related compound alpha-methyl-L-tryptophan, the principles of using such analogs are to understand the dynamics of serotonin synthesis and metabolism. For example, in insects, alpha-methyl tryptophan has been used to suppress serotonin synthesis to study its effects on behavior. This provides a framework for how methylated tryptophan analogs can be used to investigate the functional roles of the serotonergic system.

The administration of stable isotope-labeled tryptophan has been shown to be a valuable method for monitoring in vivo serotonin synthesis. nih.gov This technique allows for the direct measurement of the conversion of tryptophan to serotonin, providing insights into the pharmacodynamic effects of inhibitors of this pathway. nih.gov

A significant application of methylated tryptophan analogs in neuroscience is the use of radioactively labeled alpha-methyl-L-tryptophan (α-[11C]MTrp) as a tracer in Positron Emission Tomography (PET) imaging. nih.govwikipedia.org This technique allows for the in vivo measurement of the brain's serotonin synthesis capacity. nih.govpsychiatryonline.org The underlying principle is that labeled α-MTrp is taken up by serotonergic neurons and becomes "trapped," with this retention being proportional to the rate of serotonin synthesis. nih.govsigmaaldrich.com

The trapping of α-MTrp is modeled using a three-compartment system representing the plasma, a precursor pool, and an irreversible pool where the tracer accumulates. nih.gov The rate of this irreversible trapping is then used to calculate an index of serotonin synthesis. nih.govpsychiatryonline.org An important characteristic of α-MTrp that makes it a suitable tracer is that, unlike tryptophan, it is not significantly incorporated into proteins. nih.govwikipedia.orgnih.gov Furthermore, its metabolite, α-methylserotonin, is not a substrate for monoamine oxidase, leading to its prolonged presence in the brain. nih.govwikipedia.org

However, it is important to note that some studies suggest that over a three-hour period, [11C]alphaMTP may act more as a tracer of tryptophan uptake rather than serotonin synthesis, as minimal conversion to alpha-methyl-serotonin was observed in monkeys. nih.gov Additionally, the trapping of labeled α-MTrp can also be influenced by the kynurenine (B1673888) pathway, especially in pathological conditions. nih.govnih.gov

Research in animal models has been instrumental in understanding the mechanisms of action of methylated tryptophan analogs. Studies in rats have shown that MDMA (3,4-methylenedioxymethamphetamine) can have varying effects on serotonin synthesis, with different dosage regimens leading to either a reduction or an increase in synthesis throughout the brain. nih.gov This demonstrates the sensitivity of the serotonergic system to pharmacological manipulations and the utility of tracers like labeled α-MTrp in detecting these changes. nih.gov

In a rat model of brain injury, an increase in serotonin synthesis was observed in several brain structures ipsilateral to the lesion, as measured by the trapping of labeled α-MTrp. nih.gov This suggests a potential role for the serotonergic system in the response to brain injury. Furthermore, studies in rhesus monkeys using both PET with [11C]alphaMTP and direct measurement with [14C]alphaMTP have been conducted to validate the kinetic models used for interpreting PET data. nih.gov

In the context of epilepsy research, α-[11C]methyl-l-tryptophan PET has been used to identify epileptogenic brain regions. nih.gov Interestingly, in conditions like tuberous sclerosis complex, the increased brain tissue retention of the tracer in epileptogenic areas appears to be primarily driven by the kynurenine pathway of tryptophan metabolism rather than alterations in serotonin synthesis. nih.gov This highlights the dual role of α-methyl-l-tryptophan as a tracer for both the serotonin and kynurenine pathways. nih.gov

Model System Compound Key Finding Reference
RatLabeled α-MTrpMDMA administration alters brain serotonin synthesis rates. nih.gov
RatLabeled α-MTrpIncreased serotonin synthesis observed following brain lesion. nih.gov
Rhesus Monkey[11C]alphaMTP & [14C]alphaMTPMinimal conversion to α-methyl-serotonin suggests it acts as a tracer for tryptophan uptake. nih.gov
Human (Epilepsy)α-[11C]methyl-l-tryptophanIncreased tracer uptake in epileptogenic regions is linked to the kynurenine pathway. nih.gov

Microbiological and Gut Microbiota Research

The gut microbiota plays a crucial role in the metabolism of dietary tryptophan, influencing host health through the production of various bioactive metabolites. This compound has been investigated for its role in this complex interplay. It is known to be a corepressor of the E. coli trp repressor, indicating its ability to influence gene expression related to tryptophan biosynthesis in bacteria. scbt.comsigmaaldrich.com Additionally, it can serve as a substrate for the enzyme tryptophanase, which is produced by various gut bacteria and is responsible for converting tryptophan into indole (B1671886) and other derivatives. sigmaaldrich.comsigmaaldrich.com

Recent research has highlighted the potential therapeutic applications of this compound in the context of gut health. A study found that this compound, derived from Angelica sinensis polysaccharides, could ameliorate colitis by modulating the gut microbiota and the TLR4/MyD88/NF-κB signaling pathway. sigmaaldrich.com This suggests that this compound can have a direct impact on the composition and function of the gut microbial community, with subsequent effects on host inflammatory responses.

The metabolism of tryptophan by gut microbes is a key area of research in the gut-brain axis. nih.gov Bacteria can metabolize tryptophan into a variety of compounds, including indole, tryptamine, and indole-3-pyruvic acid, which can have local effects on the gut environment as well as systemic effects on the host. frontiersin.orgnih.gov The ability of this compound to interact with microbial enzymes and regulatory pathways underscores its potential as a tool to study and modulate the intricate relationship between the gut microbiota and host tryptophan metabolism.

Microorganism/System Interaction with this compound Observed Effect Reference
E. coliActs as a corepressor of the trp repressorInfluences gene expression for tryptophan biosynthesis scbt.comsigmaaldrich.com
Gut MicrobiotaSubstrate for tryptophanaseCan be metabolized by gut bacteria sigmaaldrich.comsigmaaldrich.com
Animal model (colitis)Administration of 5-MTAmelioration of colitis through microbiota modulation sigmaaldrich.com

Modulation of Gut Microbiota Composition and Function in Experimental Models

Recent research has highlighted the potential of this compound to influence the composition and function of the gut microbiota, particularly in the context of inflammatory bowel disease (IBD). A notable study demonstrated that this compound, identified as a metabolite derived from Angelica sinensis polysaccharides, can ameliorate colitis in experimental models by modulating the gut microbiota nih.gov. This finding suggests that this compound may exert its therapeutic effects in part through its interaction with the intestinal microbial ecosystem. The modulation of the gut microbiota by this compound is linked to the downstream regulation of inflammatory signaling pathways, indicating a complex interplay between this compound, intestinal bacteria, and the host's immune response nih.gov.

Investigation of Microbiota-Host Interactions through Tryptophan Analogs

Tryptophan and its metabolites are central to the intricate communication between the gut microbiota and the host, influencing various physiological processes, including immune homeostasis and gut barrier function frontiersin.orgnih.govnih.govahajournals.orgnih.govresearchgate.net. Tryptophan analogs, such as this compound, serve as valuable chemical tools to probe these complex interactions. By introducing a modified tryptophan molecule, researchers can investigate the specificity of microbial and host enzymes involved in tryptophan metabolism and signaling.

The gut microbiota can directly metabolize tryptophan into a range of bioactive compounds, including indole and its derivatives, which can then signal to the host nih.govahajournals.org. The use of this compound can help to elucidate the substrate specificity of the bacterial enzymes responsible for these transformations. For instance, determining whether microbial tryptophanase can process this compound and produce 5-methyl-indole provides insight into the active site constraints of this enzyme.

Furthermore, tryptophan metabolites produced by the microbiota can act as ligands for host receptors, such as the aryl hydrocarbon receptor (AhR), which plays a critical role in regulating intestinal immunity frontiersin.orgnih.gov. By using this compound in experimental models, it may be possible to investigate whether its microbial-derived metabolites can also activate AhR or other host receptors, thereby shedding light on the structural requirements for ligand-receptor interactions in the context of microbiota-host communication. This approach can help to dissect the specific pathways through which the gut microbiota influences host physiology via tryptophan metabolism.

Enzymology and Metabolic Pathway Research

Studies on Tryptophan Biosynthesis Enzymes (e.g., Anthranilate Synthase)

This compound has been instrumental in the study of tryptophan biosynthesis, particularly in elucidating the regulatory mechanisms of key enzymes like anthranilate synthase. This enzyme catalyzes the first committed step in the tryptophan biosynthetic pathway and is a primary site of feedback regulation frontiersin.orgmdpi.com. Research has shown that this compound acts as a tryptophan analog that can exert feedback inhibition on anthranilate synthase nih.gov.

This inhibitory property has been exploited to select for mutants with altered, feedback-resistant forms of anthranilate synthase. For example, in rice, mutant lines resistant to the growth-inhibitory effects of 5-methyltryptophan were found to possess an anthranilate synthase that was insensitive to feedback inhibition by tryptophan embopress.org. These mutant lines exhibited a 2.2- to 3-fold higher anthranilate synthase activity compared to control plants embopress.org. Similarly, in the yeast Saccharomyces cerevisiae, 5-methyl-tryptophan was shown to act primarily through feedback inhibition of anthranilate synthase, and mutants sensitive to this analog were found to have alterations in the activity and/or feedback sensitivity of this enzyme.

The use of this compound has thus been a valuable tool for genetic and biochemical studies aimed at understanding the regulation of tryptophan biosynthesis in both plants and microorganisms.

Effects of 5-Methyltryptophan (5MT) on Anthranilate Synthase in Resistant Mutants

OrganismSelection MethodKey FindingReference
Rice (Oryza sativa)Selection for resistance to 5MT-induced growth inhibitionAnthranilate synthase in mutant lines was insensitive to feedback inhibition by tryptophan, with 2.2- to 3-fold higher activity. embopress.org
Yeast (Saccharomyces cerevisiae)Isolation of 5MT-sensitive mutantsMutants exhibited altered activity and/or feedback sensitivity of anthranilate synthase.

Regulation of Enzymes in Tryptophan-Nicotinamide Adenine Dinucleotide (NAD) Conversion

The metabolic pathway that converts tryptophan to nicotinamide adenine dinucleotide (NAD) is a critical source of this essential coenzyme nih.govnih.govmdpi.comnih.gov. This pathway, also known as the kynurenine pathway, is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) nih.govfrontiersin.org. While direct studies on the effect of this compound on these specific enzymes are limited, research on related tryptophan analogs provides insights into potential regulatory roles.

In a study on Xanthomonas pruni, it was found that 4-methyl-dl-tryptophan could act as a gratuitous inducer for the first three enzymes in the pathway converting tryptophan to NAD. This suggests that methylated tryptophan analogs can influence the expression of enzymes in this pathway. Although this study did not specifically investigate this compound, it raises the possibility that it could have similar regulatory effects on the kynurenine pathway.

Further research is needed to directly assess the impact of this compound on the activity and expression of key enzymes like IDO and TDO, which are the rate-limiting steps in the tryptophan-NAD pathway. Such studies would be valuable in understanding how tryptophan analogs might modulate NAD homeostasis and related physiological processes.

Enzymatic Activities in Tryptophan Catabolism (e.g., Tryptophanase)

5-Methyl-tryptophan has been identified as a substrate for the enzyme tryptophanase, which is involved in the catabolism of tryptophan to indole, pyruvate, and ammonia nih.gov. The ability of tryptophanase to act on tryptophan analogs provides a means to study the enzyme's substrate specificity and reaction mechanism.

Kinetic studies on the reaction of Escherichia coli tryptophan indole-lyase (tryptophanase) with various tryptophan derivatives, including 5-methyl-L-tryptophan, have been conducted frontiersin.org. These studies have revealed that while all 16 tryptophan derivatives examined were substrates for the enzyme, the kinetic parameters were influenced by the nature and position of the substituent on the indole ring frontiersin.org.

Kinetic Observations of Tryptophanase with L-Tryptophan and 5-Methyl-L-tryptophan

Substrate"Burst" of Indole/5-MethylindoleInferred Rate-Determining StepReference
L-TryptophanYesA step subsequent to indole elimination is partially rate-determining frontiersin.org
5-Methyl-L-tryptophanNo significant burstElimination of 5-methylindole is nearly completely rate-determining frontiersin.org

Research on Inflammatory Responses in Animal Models

The anti-inflammatory potential of this compound has been investigated in animal models of intestinal inflammation. A significant study demonstrated that this compound, derived from Angelica sinensis polysaccharides, was effective in ameliorating colitis nih.gov. The mechanism underlying this anti-inflammatory effect was linked to the modulation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. This pathway is a critical component of the innate immune system and is often dysregulated in inflammatory conditions such as IBD.

The ability of this compound to inhibit this pro-inflammatory signaling cascade suggests that it may have therapeutic potential for inflammatory diseases. It is important to distinguish these findings from research on the related compound 5-methoxytryptophan, which has also been shown to have anti-inflammatory properties but acts through different mechanisms embopress.orgnih.govnih.gov.

The study on colitis provides evidence for the in vivo anti-inflammatory activity of this compound. The key findings are summarized in the table below.

Anti-inflammatory Effects of this compound in a Colitis Model

Animal ModelKey OutcomeProposed Mechanism of ActionReference
Experimental ColitisAmelioration of colitisModulation of the TLR4/MyD88/NF-κB signaling pathway nih.gov

Investigation of Immune Modulatory Effects in Experimental Models

The immunomodulatory properties of methyl-tryptophan compounds, particularly as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), have been a subject of extensive investigation in various experimental models. IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is known for its immunosuppressive functions. aacrjournals.orgnih.gov By catabolizing the essential amino acid tryptophan, IDO creates a local environment that is depleted of tryptophan and enriched with its metabolites, known as kynurenines. This metabolic alteration can suppress the proliferation and function of immune cells, particularly T cells, and promote immune tolerance. nih.govplos.org

In the context of cancer research, IDO is often expressed by tumor cells or immune cells within the tumor microenvironment, contributing to the evasion of anti-tumor immune responses. aacrjournals.orgnih.gov Experimental models have demonstrated that inhibition of IDO can restore T-cell mediated immunity against tumors. For instance, the administration of 1-methyl-D,L-tryptophan (1-MT), a well-studied IDO inhibitor, has been shown to elicit T-cell-mediated rejection of allogeneic fetuses in pregnant mice, providing early evidence for its role in reversing immune tolerance. nih.gov In tumor models, the D-isomer of 1-methyl-tryptophan was found to be superior to the L-isomer and the racemic mixture in promoting T-cell activation. aacrjournals.org Specifically, it enhanced T-cell proliferation in mixed lymphocyte reactions (MLRs) where T cells are stimulated by IDO-expressing dendritic cells. aacrjournals.org

Beyond cancer, the immunomodulatory effects of IDO inhibitors have been explored in models of infectious diseases. In paracoccidioidomycosis, a fungal infection, blocking IDO with 1-methyl-tryptophan in both susceptible and resistant mice led to an enhanced T-cell immune response, although it also resulted in less efficient fungal clearance. plos.org In the context of chlamydial infections, the pro-inflammatory cytokine interferon-gamma (IFN-γ) induces IDO expression in human epithelial cells, leading to tryptophan depletion and the formation of persistent, non-replicative chlamydial forms. nih.gov The use of an IDO inhibitor, levo-1-methyl-tryptophan (L-1MT), was shown to block this IFN-γ-induced persistence. nih.gov

The role of tryptophan metabolism extends to autoimmune and inflammatory conditions. Tryptophan metabolites can modulate the functions of different T-cell subsets, influencing the balance between pro-inflammatory and anti-inflammatory responses. frontiersin.org Some metabolites are pro-inflammatory, while others possess anti-inflammatory properties. frontiersin.org The activation of tryptophan metabolism along the kynurenine pathway is generally considered a mechanism to control hyperinflammation and induce long-term immune tolerance. nih.gov Therefore, inhibiting this pathway with compounds like this compound could potentially shift the immune balance, a concept that is actively being investigated in various disease models.

Table 1: Summary of Investigated Immune Modulatory Effects in Experimental Models

Experimental Model Compound Investigated Key Findings
Murine allogeneic pregnancy 1-methyl-D,L-tryptophan (1-MT) Reversed immune tolerance, leading to T-cell-mediated rejection of allogeneic concepti. nih.gov
Murine tumor models D- and L-isomers of 1-methyl-tryptophan The D-isomer was more effective than the L-isomer in inhibiting IDO in dendritic cells and promoting T-cell activation. aacrjournals.org
Fungal infection (Paracoccidioidomycosis) 1-methyl-tryptophan (1-MT) Enhanced T-cell immunity but resulted in less efficient fungal clearance. plos.org
Bacterial infection (Chlamydia trachomatis) Levo-1-methyl-tryptophan (L-1MT) Blocked IFN-γ-induced persistence of the bacteria in human epithelial cells. nih.gov

Examination of Associated Signaling Pathways (e.g., TLR4/MyD88/NF-κB signaling pathway)

The expression and activity of indoleamine 2,3-dioxygenase (IDO), the target of this compound, are regulated by various signaling pathways, particularly those involved in inflammation. The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from gram-negative bacteria, and triggers an inflammatory response. nih.govnih.gov

The activation of TLR4 initiates a downstream signaling cascade that can be broadly divided into MyD88-dependent and MyD88-independent pathways. nih.govnih.gov The MyD88-dependent pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB, in turn, promotes the transcription of a wide range of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.netnih.gov

Pro-inflammatory stimuli, including those generated through the TLR4/MyD88/NF-κB pathway, are known to induce the expression of IDO. plos.org For example, the pro-inflammatory cytokine IFN-γ is a potent inducer of IDO. plos.orgnih.gov This induction of IDO in response to inflammatory signals is thought to represent a negative feedback mechanism to control excessive immune activation and prevent tissue damage. nih.govresearchgate.net By depleting tryptophan and producing immunomodulatory kynurenines, IDO can suppress T-cell responses and promote an anti-inflammatory environment. nih.govresearchgate.net

Therefore, the investigation of this compound's effects intersects with the TLR4/MyD88/NF-κB signaling pathway at the level of IDO regulation. By inhibiting IDO, this compound can counteract the immunosuppressive effects that are initiated by inflammatory signaling pathways. In essence, while the TLR4 pathway activates an inflammatory response that includes the upregulation of the immunosuppressive enzyme IDO, inhibitors like this compound can block the function of this enzyme, thereby sustaining a more robust immune response.

Research has shown that blocking the TLR4/MyD88/NF-κB signaling pathway can reduce the expression of NF-κB, inhibit cell proliferation, and induce apoptosis in cancer cells. nih.gov Given that IDO is often upregulated in inflammatory and cancer settings, the interplay between inhibitors of IDO and the signaling pathways that regulate its expression is a crucial area of research for developing effective immunotherapies.

Table 2: Key Components of the TLR4/MyD88/NF-κB Signaling Pathway and its Interaction with IDO

Component Description Role in Inflammation and IDO Regulation
TLR4 A pattern recognition receptor that recognizes lipopolysaccharide (LPS). Activation initiates an inflammatory cascade. nih.govnih.gov
MyD88 An adaptor protein that is recruited to the activated TLR4 receptor. Crucial for the downstream signaling that leads to NF-κB activation. nih.govnih.gov
NF-κB A transcription factor that controls the expression of numerous pro-inflammatory genes. Promotes the production of inflammatory cytokines that can induce IDO expression. nih.govnih.gov
IDO An enzyme that catabolizes tryptophan into kynurenines. Induced by inflammatory signals and exerts immunosuppressive effects. aacrjournals.orgplos.org

Advanced Analytical and Spectroscopic Methodologies in 5 Methyl Dl Tryptophan Research

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 5-Methyl-DL-tryptophan in various matrices, including biological samples and food products. The versatility of HPLC allows for the use of different columns and mobile phases to achieve optimal separation from tryptophan and other related metabolites.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. A typical mobile phase might consist of an aqueous component, such as sodium acetate buffer, mixed with an organic modifier like acetonitrile. scielo.br The ratio of these components can be adjusted to optimize the retention time and resolution of this compound. For instance, a mobile phase of 5 mM sodium acetate and acetonitrile (92:8, v/v) has been successfully used for the separation of tryptophan and its derivatives. scielo.br Detection is often achieved using ultraviolet (UV) absorbance at a specific wavelength, for example, 267 nm, which is characteristic of the indole (B1671886) ring structure present in tryptophan and its analogs. scielo.br

The quantification of this compound using HPLC is highly precise and accurate. Validation of HPLC methods typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. nih.gov For tryptophan and its metabolites, correlation coefficients greater than 0.999 have been achieved, indicating excellent linearity. nih.gov Intra- and inter-day precision values are often below 5% (coefficient of variation), with accuracies (bias) under 6.5%. nih.gov The recovery of the analyte from complex matrices like plasma can range from 82.5% to 116%. nih.gov

To enhance the reliability of quantification, an internal standard, such as α-methyl-tryptophan, is often used. researchgate.net This is particularly important when analyzing complex samples like food and feed proteins, where matrix effects can influence the analytical results. The separation of tryptophan and the internal standard can be achieved in as little as 15 minutes. researchgate.net

Table 1: Example HPLC Parameters for Tryptophan Analog Analysis

Parameter Value/Condition Reference
Column C18 (150 x 4.6 mm) scielo.br
Mobile Phase 5 mM Sodium Acetate: Acetonitrile (92:8, v/v) scielo.br
Flow Rate Varies depending on the specific method scielo.br
Detection UV at 267 nm scielo.br
Run Time Approximately 6 minutes scielo.br
Internal Standard α-methyl-tryptophan researchgate.net

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei within the molecule.

1H NMR spectra reveal the number and types of protons, as well as their connectivity. For tryptophan derivatives, characteristic signals are observed for the protons on the indole ring, the α- and β-protons of the amino acid side chain, and the amine and carboxylic acid protons. chemicalbook.comchemicalbook.com

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indole ring and the amino acid backbone are unique and can be used for structural confirmation. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. It can also be used to identify the compound in complex mixtures when coupled with a separation technique like HPLC (LC-MS). frontiersin.orgchromatographyonline.com The electron ionization mass spectrum of tryptophan shows characteristic fragmentation patterns that can be used for its identification. nist.gov For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (218.25 g/mol ). nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a tryptophan derivative will show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), the C=O stretching of the carboxylic acid group (around 1600 cm⁻¹), and the N-H bending of the amine group. researchgate.net While FTIR can confirm the presence of these functional groups, it is generally not used to distinguish between different positional isomers of methyltryptophan. thermofisher.com

Table 2: Key Spectroscopic Data for Tryptophan and its Derivatives

Technique Key Observables for Tryptophan Derivatives Reference
1H NMR Signals for indole ring protons, α- and β-protons, amine and carboxylic acid protons. chemicalbook.comchemicalbook.com
13C NMR Unique chemical shifts for carbons in the indole ring and amino acid backbone. nih.gov
Mass Spectrometry Molecular ion peak corresponding to the molecular weight. nih.govnist.gov
FTIR Spectroscopy N-H stretching (indole), C=O stretching (carboxylic acid), N-H bending (amine). researchgate.net

Gene Expression Profiling and Transcriptome Analysis (e.g., Microarray)

To understand the biological effects of this compound at a molecular level, researchers employ techniques like gene expression profiling and transcriptome analysis. Microarrays are a powerful tool for simultaneously measuring the expression levels of thousands of genes in response to a particular stimulus, such as treatment with this compound.

In studies on rice, 5-methyltryptophan has been used to select for mutant lines with increased tryptophan content. nih.gov Transcriptome analysis of these mutant lines revealed differentially expressed genes involved in amino acid transportation during grain filling. nih.gov For example, a tryptophan synthase beta chain (LOC_Os06g42560) was found to be directly related to tryptophan biosynthesis and could affect the amino acid content. nih.gov

Microarray analysis in Escherichia coli has been used to investigate global changes in mRNA abundance in response to perturbations in tryptophan metabolism. nih.gov These studies have helped to identify the genes and operons that are regulated by the tryptophan repressor. The trp, mtr, and aroH operons showed significant expression changes consistent with regulation by the tryptophan repressor. nih.gov Such analyses provide a comprehensive view of the cellular response to changes in tryptophan availability or the presence of tryptophan analogs like this compound. These studies have also shown that changes in tryptophan metabolism can have indirect effects on other metabolic pathways, such as the arginine biosynthetic operons. nih.gov

Table 3: Examples of Genes and Pathways Affected by Tryptophan Analogs from Transcriptome Analysis

Organism Key Findings Affected Genes/Pathways Reference
Rice (Oryza sativa) Differentially expressed genes in 5-methyltryptophan resistant lines. Amino acid transportation, Tryptophan synthase beta chain (LOC_Os06g42560). nih.gov
Escherichia coli Identification of genes regulated by the tryptophan repressor. trp, mtr, and aroH operons; TyrR regulon. nih.gov

In Silico Analysis and Computational Modeling in Pathway Studies

In silico analysis and computational modeling are increasingly used to study the interactions of this compound with biological molecules and to predict its effects on metabolic pathways. These computational approaches complement experimental data and can provide valuable insights into the mechanisms of action.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein. nih.govjbcpm.com This can be used to understand how this compound might interact with enzymes in the tryptophan metabolic pathway. For example, docking studies can help to identify potential inhibitors of enzymes involved in tryptophan metabolism. nih.gov The results of molecular docking are often expressed as a binding energy, with lower values indicating a more favorable interaction. jbcpm.com

Pathway analysis involves the use of computational tools to analyze large datasets, such as those generated from transcriptome or metabolome studies, in the context of known metabolic pathways. mdpi.comnih.govresearchgate.net This can help to identify which pathways are most affected by treatment with this compound. For instance, by mapping differentially expressed genes or altered metabolite levels onto metabolic pathway maps, researchers can gain a better understanding of the systemic effects of the compound. researchgate.net This approach has been used to reconstruct the tryptophan metabolism pathway in silico and to study the expression of genes encoding enzymes in this pathway across different tissues. researchgate.net

Table 4: Applications of In Silico Analysis in Tryptophan Research

Method Application Key Insights Reference
Molecular Docking Predicting binding of tryptophan analogs to enzymes. Identification of potential enzyme inhibitors and understanding binding interactions. nih.govjbcpm.com
Pathway Analysis Analyzing transcriptome and metabolome data. Identification of metabolic pathways affected by tryptophan analogs. mdpi.comresearchgate.net
Metabolic Pathway Reconstruction Building computational models of metabolic networks. Understanding the systemic effects of perturbations to tryptophan metabolism. researchgate.net

Emerging Research Frontiers and Future Directions for 5 Methyl Dl Tryptophan

Exploration of Enantiomeric Specificity in Complex Biological Systems

Biological systems exhibit a high degree of stereospecificity, typically utilizing the L-enantiomer of amino acids for critical functions like protein synthesis. nih.gov The racemic mixture 5-Methyl-DL-tryptophan contains both the D- and L-isomers, whose biological effects can differ significantly. Research into the enantiomeric specificity of this compound reveals how each isomer interacts with cellular components, such as enzymes and transport proteins, which are optimized for L-tryptophan.

The L-isomer, 5-Methyl-L-tryptophan, is more likely to act as a direct competitor to natural L-tryptophan. It can compete for binding sites on enzymes involved in the major tryptophan metabolic pathways, including the serotonin (B10506) and kynurenine (B1673888) pathways. wikipedia.org For example, the enzyme McbB, which processes L-tryptophan, shows absolute specificity for the L-configured substrate and completely rejects the D-enantiomer. wikipedia.org This high fidelity is common in biological systems and suggests that 5-Methyl-L-tryptophan's primary mechanism of action is through competitive inhibition of L-tryptophan-dependent processes.

EnantiomerPrimary Biological InteractionPotential Cellular Role
5-Methyl-L-tryptophan Competes with L-tryptophan for enzymatic binding sites. wikipedia.orgwikipedia.orgActs as a competitive inhibitor in protein synthesis, serotonin, and kynurenine pathways. wikipedia.orgnih.gov
5-Methyl-D-tryptophan Generally not recognized by enzymes specific to L-tryptophan. nih.govwikipedia.orgMay interact with different cellular targets or be metabolized by distinct pathways.

Development of Novel Research Probes and Imaging Agents for Molecular Studies

The structural backbone of 5-methyl-tryptophan serves as a valuable scaffold for the development of sophisticated research tools, particularly probes for in vivo imaging techniques like Positron Emission Tomography (PET). By incorporating a positron-emitting radioisotope, such as Fluorine-18 (¹⁸F), into the tryptophan analog structure, researchers can create radiotracers that allow for the non-invasive visualization and quantification of specific metabolic pathways.

A significant application of this approach is in the imaging of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of the kynurenine pathway. nih.gov IDO1 is often upregulated in cancer cells, where it contributes to an immunosuppressive tumor microenvironment by depleting local tryptophan. Researchers have successfully synthesized analogs like 5-[¹⁸F]Fluoro-α-methyl tryptophan (5-[¹⁸F]F-AMT) to serve as PET agents for monitoring IDO1 activity. nih.gov These probes are taken up by cells and metabolized by IDO1, allowing for the visualization of enzyme activity in tumors and providing critical information for cancer diagnosis and the monitoring of immunotherapy.

The design of these imaging agents involves careful consideration of several variables to optimize their efficacy and specificity:

Fluorination Position: The ¹⁸F atom can be introduced at various positions on the indole (B1671886) ring (e.g., 4, 5, 6, or 7) to fine-tune the probe's biological activity. nih.gov

Enantiomeric Configuration: Using the pure L- or D-isomer can enhance specificity for certain enzymes or transporters.

Structural Modifications: Additional changes, such as α-methylation (as in AMT) or N-alkylation, can alter the probe's metabolic stability and target affinity. nih.govnih.gov

This research frontier allows scientists to move from static measurements to dynamic, real-time assessments of metabolic fluxes within living organisms, offering profound insights into disease mechanisms.

Advanced Gene Editing and Mutagenesis Studies Utilizing this compound Resistance Phenotypes

This compound is a potent tool in microbial and plant genetics, where it functions as a powerful selective agent for isolating mutants with altered tryptophan metabolism or transport. The compound is toxic to wild-type cells because it acts as a false-feedback inhibitor of key enzymes in the tryptophan biosynthetic pathway, such as anthranilate synthase, and can repress the expression of the entire trp operon. nih.gov This toxicity creates a strong selective pressure, allowing only cells with specific mutations to survive and grow in its presence.

This resistance phenotype has been exploited in a variety of organisms to identify and study genes involved in amino acid biosynthesis and regulation:

Bacteria: In Escherichia coli and Salmonella typhimurium, resistance to 5-methyltryptophan has been used to isolate mutants with defects in regulatory genes or in the structural genes of the trp operon. nih.govnih.gov These studies were foundational in elucidating the mechanisms of gene regulation and feedback inhibition.

Plants: Researchers have used 5-methyltryptophan to select for mutant lines of rice (Oryza sativa) and Arabidopsis thaliana that overproduce tryptophan. nih.gov The resistant plant cells often have mutations that make their tryptophan biosynthesis enzymes insensitive to feedback inhibition, leading to higher levels of free amino acids and potentially improving nutritional value. nih.gov

Yeast: In Saccharomyces cerevisiae, resistance to tryptophan analogs is a well-established method for selecting mutants in the tryptophan pathway, which is useful for genetic mapping and metabolic engineering.

The process of using this compound as a selectable marker involves exposing a large population of cells (often after mutagenesis with radiation or chemicals) to a medium containing the analog. Only the rare resistant individuals will form colonies, which can then be isolated for further genetic and biochemical characterization. This classical genetic approach remains highly relevant and can be integrated with modern gene-editing technologies to validate gene function and engineer novel metabolic traits.

OrganismApplication of 5-MT ResistanceResearch Outcome
Escherichia coli Selection of mutants with altered trp operon regulation. nih.govElucidation of feedback inhibition and gene regulation mechanisms.
Oryza sativa (Rice) Screening for mutant cell lines with enhanced resistance. nih.govDevelopment of rice varieties with increased free essential amino acid content. nih.gov
Salmonella typhimurium Isolation of mutants with defects in tryptophan biosynthesis genes. nih.govCharacterization of novel mutations and gene insertion elements. nih.gov

Systems Biology Approaches to Tryptophan Metabolism and Analog Interactions

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. This compound is an ideal tool for this approach, as it can be introduced as a specific perturbation to the intricate network of tryptophan metabolism. By observing the system-wide response to this analog, researchers can build more accurate computational models of metabolic and signaling networks.

Tryptophan stands at a critical metabolic crossroads, serving as a precursor for three major pathways:

Protein Synthesis: Incorporation into polypeptides.

Serotonin Pathway: Production of the neurotransmitter serotonin and the hormone melatonin. wikipedia.org

Kynurenine Pathway: A major catabolic route that produces NAD⁺ and various neuroactive metabolites. wikipedia.org

Introducing 5-methyl-tryptophan disrupts the delicate balance between these pathways. For instance, by inhibiting the kynurenine pathway enzyme IDO1, the analog can shunt tryptophan metabolism towards the serotonin pathway. nih.gov Using modern analytical techniques such as transcriptomics, proteomics, and metabolomics, researchers can measure the global changes in gene expression, protein levels, and metabolite concentrations following treatment with the analog.

This data allows for the construction of detailed network models that can predict how the system will respond to different stimuli or genetic mutations. These models are invaluable for understanding how disruptions in tryptophan metabolism contribute to various diseases, including cancer and neurodegenerative disorders, and for identifying potential new targets for therapeutic intervention.

Q & A

Q. What is the biochemical role of 5-methyl-DL-tryptophan in microbial genetics, and how can it be applied to study gene regulation?

this compound acts as a competitive inhibitor of tryptophan biosynthesis by suppressing the tryptophan operon. This analog induces amino acid starvation, enabling selection of auxotrophic mutants (e.g., in methanogens or Aspergillus fumigatus) . To apply this:

  • Use minimal media supplemented with this compound (0.46–34.5 mM, depending on species) to select for resistant strains .
  • Validate operon suppression via transcriptomic analysis (RT-qPCR) or enzymatic assays (e.g., tryptophan synthase activity) .

Q. How should conflicting data on storage conditions (2–8°C vs. room temperature) for this compound be resolved?

Discrepancies in storage recommendations (e.g., Sigma-Aldrich: 2–8°C vs. J&K: room temperature ) may arise from differences in purity or formulation. To resolve:

  • Verify purity via TLC or HPLC (≥97% purity reduces decomposition risk) .
  • Conduct stability tests under both conditions using spectroscopic methods (e.g., UV-Vis at 280 nm) to monitor degradation.
  • Follow supplier-specific guidelines for critical applications .

Advanced Research Questions

Q. How can researchers design experiments to analyze this compound’s efficacy in selecting resistant plant cell lines?

In plant tissue culture (e.g., maize), this compound is used to select cells with deregulated tryptophan biosynthesis. Key steps:

  • Dose Optimization : Test 0.1–10 mM concentrations to identify the minimum inhibitory dose for wild-type calli .
  • Control Groups : Include wild-type cultures without the analog and rescue media supplemented with L-tryptophan.
  • Phenotypic Validation : Measure biomass accumulation and free tryptophan levels (HPLC) in resistant lines .

Q. What statistical methods are appropriate for analyzing this compound’s effects on organismal lifespan?

In Drosophila melanogaster studies, lifespan assays require:

  • Replication : Use ≥3 biological replicates per concentration (e.g., 2.4 mM and 34.5 mM 5-MT) .
  • Analysis : Apply two-way ANOVA to compare survival curves across treatments and Logrank tests for mortality rate differences .
  • Confounding Factors : Control for diet composition and genetic background to isolate 5-MT-specific effects .

Q. How can this compound be used to study cross-pathway control in fungal stress responses?

In Aspergillus fumigatus, this compound mimics amino acid starvation, activating the cpcA-mediated stress response . Methodological steps:

  • Growth Assays : Compare mutant (e.g., cpcA deletion) and wild-type strains on 5-MT-containing media (5–10 mM) to assess stress sensitivity .
  • Transcriptomics : Perform RNA-seq to identify upregulated stress-response genes (e.g., atfA, hsfA) under 5-MT treatment .
  • Phenotypic Rescue : Reintroduce cpcA via plasmid complementation to confirm pathway specificity .

Q. What synthesis and purity validation methods are recommended for this compound?

For lab-scale synthesis (e.g., via tert-butoxycarbonyl protection):

  • Reaction Optimization : Use 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile to achieve ≥95% yield .
  • Purification : Employ column chromatography (silica gel, methanol/chloroform eluent) and recrystallization .
  • Purity Analysis : Validate via TLC (Rf comparison with standards) and HPLC (C18 column, 220 nm detection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.